(1R,3R,5S,6S,7s,8R)-6,8,9-Tris((4-methoxybenzyl)oxy)-3-phenyl-2,4,10-trioxaadamantane
Description
The compound "(1R,3R,5S,6S,7s,8R)-6,8,9-Tris((4-methoxybenzyl)oxy)-3-phenyl-2,4,10-trioxaadamantane" is a highly functionalized adamantane derivative. Its core structure features a rigid adamantane scaffold substituted with three 4-methoxybenzyloxy groups, a phenyl group, and oxygen atoms forming a trioxa configuration. The 4-methoxybenzyl (PMB) groups likely serve as protective moieties for hydroxyl groups during synthesis, enhancing solubility and modulating reactivity .
While direct studies on this compound are absent in the provided evidence, analogous adamantane-based molecules are explored for applications ranging from antiviral agents to enzyme inhibitors.
Properties
Molecular Formula |
C37H38O9 |
|---|---|
Molecular Weight |
626.7 g/mol |
IUPAC Name |
6,8,9-tris[(4-methoxyphenyl)methoxy]-3-phenyl-2,4,10-trioxatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C37H38O9/c1-38-28-15-9-24(10-16-28)21-41-31-34-32(42-22-25-11-17-29(39-2)18-12-25)36-33(43-23-26-13-19-30(40-3)20-14-26)35(31)45-37(44-34,46-36)27-7-5-4-6-8-27/h4-20,31-36H,21-23H2,1-3H3 |
InChI Key |
KFZCIMGIBXKIJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2C3C(C4C(C2OC(O3)(O4)C5=CC=CC=C5)OCC6=CC=C(C=C6)OC)OCC7=CC=C(C=C7)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Features of Adamantane Derivatives and Functional Analogs
Key Observations:
- Adamantane Core vs. Cyclohexane/Propionic Acid: The adamantane scaffold provides superior rigidity and metabolic stability compared to flexible backbones like cyclohexane or propionic acid. This rigidity may enhance binding specificity in enzyme interactions .
- PMB Groups: The PMB substituents in the target compound mirror protective strategies in nucleoside synthesis (e.g., ), where PMB enhances solubility and prevents premature degradation .
Hypothesized Activities Based on Analogs:
- Enzyme Inhibition: The phenyl group and PMB substituents may facilitate π-π stacking or hydrophobic interactions with enzyme active sites, as seen in COX-1 inhibitors (). Docking studies of similar compounds suggest binding pockets accommodate bulky aromatic groups .
- Antimicrobial Potential: PMB groups, commonly used in prodrugs, could enhance membrane permeability, analogous to silyl-protected nucleosides (). However, cytotoxicity must be evaluated, as some aromatic derivatives show non-target effects .
- Drug Delivery: The adamantane core’s stability and PMB’s protective role align with trends in sustained-release formulations, though in vivo studies are needed for validation.
Q & A
Basic: What are the key synthetic strategies for constructing the trioxaadamantane core in this compound?
Methodological Answer:
The trioxaadamantane core is synthesized via acid-catalyzed cyclization of cis-1,3,5-cyclohexanetriol with triethyl orthoformate in methanol under HCl. Critical steps include:
- Reagent Control : Excess triethyl orthoformate ensures complete tricyclic ether formation.
- Purification : Post-synthesis, the product is recrystallized and analyzed via gas-liquid chromatography (GLC) to confirm purity (>99.9%). Residual moisture (0.07% by mass) is removed via vacuum dehydration at 40°C for 48 hours to avoid combustion interference .
Advanced: How can stereochemical fidelity be maintained during the introduction of tris(4-methoxybenzyl)oxy groups?
Methodological Answer:
Stereochemical control requires:
- Protecting Group Strategy : Use of 4-methoxybenzyl (PMB) ethers as temporary protecting groups. PMB is introduced via Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to preserve stereochemistry at the 6,8,9-positions.
- Stepwise Characterization : After each PMB addition, intermediates are analyzed via and NMR to confirm regiospecificity. For example, coupling constants () in NMR distinguish axial vs. equatorial substituents on the adamantane scaffold .
Basic: What analytical techniques are essential for verifying the compound’s structural integrity?
Methodological Answer:
- Chromatography : GLC or HPLC to confirm purity (>99.9% by area normalization).
- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+Na] peaks). NMR analysis resolves methoxybenzyl aromatic protons (δ 6.8–7.3 ppm) and adamantane bridgehead protons (δ 4.1–4.5 ppm).
- Thermogravimetric Analysis (TGA) : Detects residual solvents/moisture (<0.1% post-dehydration) .
Advanced: How can researchers address discrepancies in combustion calorimetry data caused by moisture contamination?
Methodological Answer:
Moisture >0.1% skews combustion enthalpy values. Mitigation involves:
- Dehydration Protocol : Vacuum drying at 40°C for 48 hours, validated via Karl Fischer titration.
- Sample Handling : Use air-tight Delrin® ampules to prevent hygroscopic uptake during combustion.
- Calibration : Pre-calibrate micro-bomb calorimeters with benzoic acid (Δ = -26,434 J/g) to verify baseline accuracy .
Advanced: What strategies optimize yield in multi-step syntheses involving sensitive intermediates?
Methodological Answer:
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of PMB-protected intermediates.
- Low-Temperature Quenching : For acid-sensitive steps (e.g., deprotection with trifluoroacetic acid), quench at -10°C to minimize side reactions.
- Flash Chromatography : Use gradients of ethyl acetate/hexane (1:4 to 1:1) for high-resolution separation of diastereomers. Monitor fractions via TLC (R 0.3–0.5) .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store in amber glass vials under nitrogen at -20°C to prevent photodegradation and hydrolysis.
- Handling : Use gloveboxes for air-sensitive steps (e.g., PMB deprotection). Avoid skin contact via nitrile gloves and fume hood use per GHS Category 4 acute toxicity guidelines .
Advanced: How can complex NMR splitting patterns in crowded regions (e.g., adamantane bridgeheads) be resolved?
Methodological Answer:
- 2D NMR Techniques : Utilize - HSQC to assign overlapping protons (e.g., bridgehead Hs at δ 4.1–4.5 ppm).
- Decoupling Experiments : Irradiate methoxybenzyl aromatic protons to simplify adamantane signals.
- Dynamic NMR (DNMR) : Resolve conformational exchange broadening by analyzing temperature-dependent line shapes (e.g., 25–60°C) .
Advanced: What experimental designs minimize racemization during stereospecific functionalization?
Methodological Answer:
- Chiral Auxiliaries : Use (-)-menthol or Evans oxazolidinones to enforce configuration during PMB installation.
- Kinetic Control : Conduct reactions at low temperatures (-78°C) with slow reagent addition (e.g., via syringe pump) to favor one transition state.
- Circular Dichroism (CD) : Monitor chirality post-reaction; a Δε > 0.5 at 220 nm confirms retention of configuration .
Basic: What safety precautions are critical when scaling up synthesis?
Methodological Answer:
- Ventilation : Use explosion-proof fume hoods for reactions involving volatile solvents (e.g., dichloromethane).
- Fire Safety : Keep dry chemical extinguishers (e.g., CO) nearby; PMB groups are combustible above 300°C.
- Waste Disposal : Neutralize acidic/basic waste with 10% NaHCO or 1M HCl before disposal .
Advanced: How can computational modeling aid in predicting regioselectivity of substitutions on the adamantane scaffold?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states. Lower activation energies (ΔG < 25 kcal/mol) favor equatorial substitution.
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient carbons susceptible to nucleophilic attack (e.g., C6 vs. C8 positions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
